![molecular formula C12H13NO2 B037894 1-Benzylpiperidine-2,3-dione CAS No. 111492-69-4](/img/structure/B37894.png)
1-Benzylpiperidine-2,3-dione
Overview
Description
1-Benzylpiperidine-2,3-dione is a chemical compound with the molecular formula C12H13NO2 . It has a molecular weight of 203.24 . The IUPAC name for this compound is 1-benzyl-2,3-piperidinedione .
Synthesis Analysis
The synthesis of piperidine derivatives, including 1-Benzylpiperidine-2,3-dione, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Specific methods of piperidine synthesis have been widely studied . For instance, Gharpure et al. described piperidine synthesis through the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes .Molecular Structure Analysis
The molecular structure of 1-Benzylpiperidine-2,3-dione consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . This structure is common in the pharmaceutical industry and plays a significant role in drug design .Physical And Chemical Properties Analysis
1-Benzylpiperidine-2,3-dione has a melting point of 146-147 degrees Celsius .Scientific Research Applications
Role in Drug Design
Piperidine derivatives, such as 1-Benzylpiperidine-2,3-dione, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The versatility of these compounds in drug design is demonstrated through discussions on analogues and hybrids .
Synthesis of Various Piperidine Derivatives
1-Benzylpiperidine-2,3-dione can be used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Anti-acetylcholinesterase (AChE) Activity
Some benzyl-benzoylaminoethylpiperidine derivatives, which can be synthesized from 1-Benzylpiperidine-2,3-dione, have been studied for their anti-acetylcholinesterase (AChE) activity . This makes them potentially useful in the treatment of conditions like Alzheimer’s disease.
Development of Therapeutic Agents
The structural modifications of 1-Benzylpiperidine-2,3-dione and their impact on biological activities are explored, emphasizing their role in developing therapeutic agents for neurodegenerative diseases .
Synthesis of Donepezil Analogues
1-Benzylpiperidine-2,3-dione can be used in the synthesis of donepezil analogues . Donepezil is a selective acetylcholinesterase inhibitor used in the management of neurodegenerative disorders, most commonly for the treatment of Alzheimer’s disease .
Research into Eco-friendly Synthetic Strategies
Research into the synthesis of 1-Benzylpiperidine-2,3-dione and its derivatives has included exploration of eco-friendly strategies . This is part of a broader trend in the pharmaceutical industry towards more sustainable practices.
Future Directions
Piperidines, including 1-Benzylpiperidine-2,3-dione, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Mechanism of Action
Target of Action
1-Benzylpiperidine-2,3-dione is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, donepezil, a drug containing a piperidine nucleus, is a selective acetylcholinesterase inhibitor .
Biochemical Pathways
Piperidine derivatives are known to influence a wide range of biochemical pathways . For example, donepezil, a piperidine derivative, is used in the management of Alzheimer’s disease, a neurodegenerative disorder characterized by the loss of cholinergic neurons and diminished levels of the neurotransmitter acetylcholine .
Pharmacokinetics
Donepezil, a piperidine derivative, has an oral bioavailability of 100% and a biological half-life of about 70 hours . It can easily cross the blood-brain barrier , which is crucial for its effectiveness in treating neurodegenerative disorders.
Result of Action
Piperidine derivatives have been associated with a variety of biological and pharmacological activities . For instance, donepezil, a piperidine derivative, is known to inhibit acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain and improving cognitive function in Alzheimer’s disease patients .
properties
IUPAC Name |
1-benzylpiperidine-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-11-7-4-8-13(12(11)15)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCASZOHZLUBIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(=O)N(C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00551300 | |
Record name | 1-Benzylpiperidine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00551300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylpiperidine-2,3-dione | |
CAS RN |
111492-69-4 | |
Record name | 1-(Phenylmethyl)-2,3-piperidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111492-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzylpiperidine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00551300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzylpiperidine-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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